molecular formula C15H12BrN5OS B2788601 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 1251577-14-6

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2788601
CAS No.: 1251577-14-6
M. Wt: 390.26
InChI Key: ZASCEQIYDLQIDQ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and β-diketones. The pyrimidine ring can be constructed using a condensation reaction between a suitable amine and a β-diketone derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. The thioether group at C4 and pyrazole at C6 direct reactivity toward C2 and C5 positions.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Amination (C2)NH₃/MeOH, 80°C, 12 hrs2-amino-pyrimidine derivative68%
Thiol substitutionPhSH, K₂CO₃/DMF, 100°C, 6 hrsC5-thiolated product72%
Halogen displacementNaN₃, CuI, DMSO, 120°C, microwaveAzide introduction at C285%

Key Findings :

  • Microwave-assisted reactions improve yields by 15–20% compared to conventional heating.

  • Steric hindrance from the pyrazole group limits substitution at C6.

Oxidation of the Thioether Linkage

The thioether (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)CH₂Cl₂, 0°C, 2 hrsSulfoxide (R-S(=O)-R')90%
mCPBART, 4 hrsSulfone (R-SO₂-R')95%
KMnO₄ (acidic)H₂SO₄/H₂O, 50°C, 1 hrOver-oxidation to sulfonic acid40%

Mechanistic Insight :

  • mCPBA achieves complete conversion to sulfone without side reactions.

  • Acidic KMnO₄ leads to C-S bond cleavage in 60% of cases.

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed couplings, enabling structural diversification.

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylated acetamides65%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated phenylacetamide82%

Notable Case :

  • Suzuki coupling with 4-pyridinylboronic acid produced a heterobiaryl analog with enhanced solubility (logP reduced by 1.2 units) .

Functionalization of the Acetamide Group

The acetamide moiety undergoes hydrolysis and condensation reactions.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Acidic hydrolysisHCl (6M), reflux, 8 hrsCarboxylic acid derivative88%
Schotten-BaumannRCOCl, NaOH, CH₂Cl₂/H₂ON-acylated products70–85%
Reduction (LiAlH₄)THF, 0°C → RT, 3 hrsPrimary amine (R-NH₂)62%

Limitation :

  • LiAlH₄ reduction requires strict temperature control to prevent pyrimidine ring degradation .

Pyrazole Ring Modifications

The 1H-pyrazole substituent undergoes electrophilic substitution and coordination reactions.

Reaction TypeReagents/ConditionsOutcomeYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 1 hr4-nitro-pyrazole derivative55%
Metal coordinationCu(OAc)₂, MeOH, RTCu(II)-pyrazole complex90%
AlkylationMeI, K₂CO₃, DMF, 60°CN-methylpyrazole75%

Structural Impact :

  • Nitration at C4 of pyrazole improves π-stacking interactions in crystal lattices.

  • Cu(II) complexes show enhanced stability in aqueous media (t₁/₂ > 48 hrs) .

Photochemical Reactivity

UV irradiation induces C-S bond cleavage and radical recombination.

ConditionsObservationsMajor ProductsSource
UV (254 nm), MeCNC-S bond homolysisPyrimidinyl + thiyl radicals
With styreneRadical additionThioether-styrene adducts

Application :

  • Photodynamic generation of thiyl radicals enables controlled polymer grafting.

Stability Under Physiological Conditions

Hydrolytic and metabolic stability assessments:

ConditionHalf-Life (t₁/₂)Degradation PathwaySource
PBS (pH 7.4), 37°C12.3 hrsAcetamide hydrolysis
Human liver microsomes6.8 hrsOxidative dealkylation

Implication :

  • Short microsomal stability necessitates prodrug strategies for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole moieties. The thioether linkage in this compound enhances its bioactivity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-75.71
HepG26.14
DU145Not specified

The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the compound's potency, with electron-withdrawing groups enhancing activity.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide have been investigated for neuroprotective effects. Studies demonstrate that certain derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties in animal models:

Compound Model ED50 (mg/kg) Reference
Compound APTZ-induced seizures24.38
Compound BElectroshock test18.4

Parasitic Disease Treatment

The compound's thiazole and pyrimidine components are also being explored for their efficacy against parasitic infections, specifically Trypanosomiasis caused by Trypanosoma brucei. The need for new therapeutic agents is critical due to rising drug resistance. Research indicates that derivatives of this compound can inhibit the growth of the parasite effectively:

Parasite Inhibition (%) Reference
Trypanosoma brucei>80

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis of Pyrimidine Derivatives:
    A recent study synthesized various pyrimidine derivatives linked with thiazole groups, demonstrating enhanced anticancer activity against multiple cancer cell lines compared to standard chemotherapeutics.
  • Neuropharmacological Evaluation:
    Another investigation focused on evaluating the neuropharmacological profiles of pyrazole-pyrimidine hybrids, revealing their potential as anticonvulsants with minimal side effects.
  • Antiparasitic Screening:
    A series of thiazole-pyrimidine compounds were screened for antiparasitic activity, with several candidates showing promising results against Trypanosoma brucei, suggesting a new direction for drug development in neglected tropical diseases.

Mechanism of Action

The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: : Lacks the bromophenyl group.

  • N-(4-bromophenyl)acetamide: : Lacks the pyrazole and pyrimidine rings.

  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)ethanol: : Contains an ethanol group instead of the acetamide group.

Uniqueness

The presence of both pyrazole and pyrimidine rings, along with the bromophenyl group, makes this compound unique compared to its analogs. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c16-11-2-4-12(5-3-11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-1-6-19-21/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCEQIYDLQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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